molecular formula C11H13BrN2S B13200308 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine

Cat. No.: B13200308
M. Wt: 285.21 g/mol
InChI Key: UOEDSHVWUTVDKB-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that contains a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,5-dimethylpyridine with 2-isopropylthioamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 3-azido-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine.

    Oxidation Reactions: Formation of this compound sulfoxide.

    Reduction Reactions: Formation of 3-bromo-4,6-dimethyl-5-(propan-2-yl)-dihydro-[1,2]thiazolo[5,4-b]pyridine.

Scientific Research Applications

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares a similar pyridine core but differs in the substituents and functional groups.

    4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine:

Uniqueness

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions

Properties

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

IUPAC Name

3-bromo-4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C11H13BrN2S/c1-5(2)8-6(3)9-10(12)14-15-11(9)13-7(8)4/h5H,1-4H3

InChI Key

UOEDSHVWUTVDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1C(C)C)C)SN=C2Br

Origin of Product

United States

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